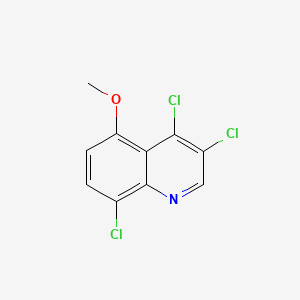

3,4,8-Trichloro-5-methoxyquinoline

描述

3,4,8-Trichloro-5-methoxyquinoline is a halogenated quinoline derivative characterized by three chlorine substituents at positions 3, 4, and 8, and a methoxy group at position 3. Quinoline derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and antimalarial effects, which are influenced by substituent patterns and electronic effects .

属性

CAS 编号 |

1204811-17-5 |

|---|---|

分子式 |

C10H6Cl3NO |

分子量 |

262.514 |

IUPAC 名称 |

3,4,8-trichloro-5-methoxyquinoline |

InChI |

InChI=1S/C10H6Cl3NO/c1-15-7-3-2-5(11)10-8(7)9(13)6(12)4-14-10/h2-4H,1H3 |

InChI 键 |

YSTQHNNRVFJFKC-UHFFFAOYSA-N |

SMILES |

COC1=C2C(=C(C=C1)Cl)N=CC(=C2Cl)Cl |

同义词 |

5-Methoxy-3,4,8-trichloroquinoline |

产品来源 |

United States |

相似化合物的比较

4,8-Dichloro-5-methoxyquinoline (CAS: 63010-44-6)

- Structure : Dichlorinated at positions 4 and 8, with a methoxy group at position 4.

- Properties: Reduced halogenation compared to 3,4,8-Trichloro-5-methoxyquinoline likely decreases lipophilicity and alters receptor binding. Safety data sheets indicate regulatory compliance challenges due to halogen content .

- Applications : Used as an intermediate in pharmaceutical synthesis .

5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride (CAS: 1251925-38-8)

- Structure: Features a partially saturated quinoline ring (tetrahydroquinoline) with chlorine at position 5 and methoxy at position 6.

- Properties : The saturated ring enhances solubility but reduces aromatic interactions critical for biological activity. Molecular weight: 234.12 g/mol .

- Synthesis : Prepared via cyclization and hydrochlorination, differing from the trichloro derivative’s synthetic routes .

8-Chloro-3,4-dibromo-5-methoxyquinoline

- Structure : Bromine at positions 3 and 4, chlorine at 8, and methoxy at 5.

- No explicit safety data available .

Functional Group Modifications

4-Amino-5-chloro-8-methoxyquinoline (CAS: 1189107-27-4)

- Structure: Amino group at position 4 replaces one chlorine in 3,4,8-Trichloro-5-methoxyquinoline.

- Properties: The amino group introduces hydrogen-bonding capacity, improving solubility (Molecular formula: C₁₀H₉ClN₂O) .

- Biological Relevance: Amino-substituted quinolines often exhibit enhanced antimicrobial activity compared to fully halogenated analogs .

5-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride (CAS: 1073968-65-6)

- Structure: Fully saturated quinoline core with methoxy at position 5.

- Properties : Lower molecular weight (199.68 g/mol) and higher polarity due to the absence of halogens. Used in neurological research targeting serotonin receptors .

Comparative Data Table

*Theoretical values based on structural analogs.

Key Research Findings

- Synthetic Routes: Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is common for methoxy-substituted quinolines, while halogenation often requires electrophilic substitution or directed ortho-metalation .

- Biological Activity : Methoxy groups enhance membrane permeability, but excessive halogenation may lead to off-target toxicity, as observed in brominated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。